Cas no 2322073-91-4 (1-benzyl-4-(oxetan-3-yl)piperazine)

1-benzyl-4-(oxetan-3-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-4-(oxetan-3-yl)piperazine
- Piperazine, 1-(3-oxetanyl)-4-(phenylmethyl)-
- MFCD32174216
- 2322073-91-4
- P19826
- BS-43696
- CS-0309940
- SY322983
-
- インチ: 1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)14-11-17-12-14/h1-5,14H,6-12H2
- InChIKey: VTPMUMJUXIYHJT-UHFFFAOYSA-N
- ほほえんだ: N1(C2COC2)CCN(CC2=CC=CC=C2)CC1
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 15.7Ų
じっけんとくせい
- 密度みつど: 1.146±0.06 g/cm3(Predicted)
- ふってん: 338.9±32.0 °C(Predicted)
- 酸性度係数(pKa): 7.70±0.10(Predicted)
1-benzyl-4-(oxetan-3-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB545964-10 g |
1-Benzyl-4-(oxetan-3-yl)piperazine; . |
2322073-91-4 | 10g |
€978.00 | 2023-06-14 | ||
eNovation Chemicals LLC | D657280-25G |
1-benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 97% | 25g |
$1365 | 2024-07-21 | |
Chemenu | CM796965-100g |
1-benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 95%+ | 100g |
$3432 | 2023-03-07 | |
abcr | AB545964-10g |
1-Benzyl-4-(oxetan-3-yl)piperazine; . |
2322073-91-4 | 10g |
€1064.80 | 2025-02-19 | ||
A2B Chem LLC | BA07385-5g |
1-benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 95% | 5g |
$361.00 | 2024-04-20 | |
Ambeed | A1225230-10g |
1-Benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 97% | 10g |
$780.0 | 2024-04-21 | |
Ambeed | A1225230-25g |
1-Benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 97% | 25g |
$1561.0 | 2024-04-21 | |
A2B Chem LLC | BA07385-250mg |
1-benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 95% | 250mg |
$48.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1627-10.0g |
1-benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 97% | 10.0g |
¥3630.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1627-100mg |
1-benzyl-4-(oxetan-3-yl)piperazine |
2322073-91-4 | 97% | 100mg |
¥218.0 | 2024-04-22 |
1-benzyl-4-(oxetan-3-yl)piperazine 関連文献
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
1-benzyl-4-(oxetan-3-yl)piperazineに関する追加情報
Professional Introduction to Compound with CAS No. 2322073-91-4 and Product Name: 1-benzyl-4-(oxetan-3-yl)piperazine
The compound with the CAS number 2322073-91-4 and the product name 1-benzyl-4-(oxetan-3-yl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-benzyl-4-(oxetan-3-yl)piperazine incorporates a piperazine ring, a benzyl substituent, and an oxetane moiety, which collectively contribute to its distinct chemical properties and biological activities.
Recent research in the domain of pharmacological compounds has highlighted the importance of heterocyclic structures in drug design. The piperazine ring, a six-membered aromatic amine derivative, is widely recognized for its role in enhancing the solubility and bioavailability of pharmaceutical agents. In particular, 1-benzyl-4-(oxetan-3-yl)piperazine has been investigated for its potential as a scaffold in the development of novel therapeutic agents. The oxetane group, a three-membered cyclic ether, introduces additional conformational flexibility to the molecule, which can be exploited to optimize binding interactions with biological targets.
The benzyl substituent in 1-benzyl-4-(oxetan-3-yl)piperazine further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems. This compound has been explored in various preclinical studies for its potential applications in treating neurological disorders. The combination of these structural elements makes 1-benzyl-4-(oxetan-3-yl)piperazine a promising candidate for further investigation into its pharmacological effects.
One of the most compelling aspects of 1-benzyl-4-(oxetan-3-yl)piperazine is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The oxetane ring, in particular, has been shown to be a versatile functional group that can be easily modified through various chemical reactions. This flexibility allows researchers to tailor the properties of the compound for specific therapeutic applications. For instance, derivatives of 1-benzyl-4-(oxetan-3-yl)piperazine have been synthesized and tested for their ability to interact with neurotransmitter receptors, suggesting potential uses in treating conditions such as depression and anxiety.
The benzyl group also plays a crucial role in determining the pharmacokinetic behavior of 1-benzyl-4-(oxetan-3-yl)piperazine. Studies have indicated that this substituent can influence metabolic pathways and drug distribution within the body. By optimizing the size and electronic properties of the benzyl moiety, researchers can fine-tune these effects to improve therapeutic outcomes. This underscores the importance of understanding the structural-functional relationships in drug design.
In recent years, there has been growing interest in developing novel compounds that target central nervous system (CNS) disorders. 1-benzyl-4-(oxetan-3-yl)piperazine has emerged as a compound of interest due to its unique chemical profile. Preclinical studies have demonstrated that it exhibits moderate affinity for certain CNS receptors without significant side effects at therapeutic doses. This makes it an attractive candidate for further development into a new generation of CNS-active drugs.
The oxetane ring is particularly noteworthy for its ability to enhance molecular stability while maintaining flexibility. This property is critical for ensuring that pharmaceutical compounds remain effective throughout their intended shelf life. Additionally, the piperazine moiety contributes to water solubility, which is essential for oral and parenteral administration. These characteristics make 1-benzyl-4-(oxetan-3-yl)piperazine a well-suited candidate for further exploration in drug development.
From a synthetic chemistry perspective, 1-benzyl-4-(oxetan-3-y)piperazine offers several advantages as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to explore various structural motifs. This versatility has led to several innovative synthetic strategies being developed for this compound and its derivatives.
The pharmacological profile of 1-benzyl--(oxeta n - 3 - y) piperazi ne has also been investigated in terms of its interaction with enzymes and other biological targets. Preliminary data suggest that it may have inhibitory effects on certain enzymes involved in neurotransmitter metabolism. These findings are particularly exciting as they could lead to new treatments for neurological disorders by modulating key enzymatic pathways.
In conclusion, 1 - ben z yl - 4 - ( o x e t an - 3 - y ) p ip e ra z i ne ( CAS N o . 2 32 2 0 7 3 - 9 1 - 4 ) represents a promi s i ng compo und i n pha r ma ceu t i c al ch e m i s t ry . Its unique structu ral featu res and bi o l ogi cal acti vi ties make i t a val u abl e scaff old f or de vel opi ng new thera pe uti c ag ents . The combi nati on o f p ipe ra z ine , b enz yl , an d o x et ane gr oups offe rs un i que opport uni ti es f or dr u g desi gn an d synt hesi s . As resear ch conti nu es , it is ex pe cted tha t thi s compo und wi l l find wi de r app licat ions i n both academic research an d indus tri al pha r ma ceu t i c al deve l opment .
2322073-91-4 (1-benzyl-4-(oxetan-3-yl)piperazine) 関連製品
- 1892745-81-1(1H-Pyrazole-4-carboxylic acid, 3-cyclobutyl-1-ethyl-)
- 2225172-93-8((2-cyclopentylpyridin-4-yl)boronic acid)
- 2248276-48-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate)
- 1353855-60-3(5-FLUORO-2-CYCLOPROPYLBROMOBENZENE)
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)
- 898783-15-8(2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)
- 779352-04-4(7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 2639458-81-2(tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate)
- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)
- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)
